molecular formula C11H12N2 B1319426 N-Benzyl-3-cyanoazetidine CAS No. 94985-26-9

N-Benzyl-3-cyanoazetidine

Cat. No.: B1319426
CAS No.: 94985-26-9
M. Wt: 172.23 g/mol
InChI Key: JWARBUNVUNGRQE-UHFFFAOYSA-N
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Description

N-Benzyl-3-cyanoazetidine is a synthetic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzyl group attached to a 3-cyanoazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-3-cyanoazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanoacetic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain consistent quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-cyanoazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-3-cyanoazetidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Benzyl-3-cyanoazetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-cyanoazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-Benzyl-2,2-dimethylaziridine
  • N-Benzyl-3-cyanoaziridine
  • N-Benzyl-3-cyanoazetidine derivatives

Comparison: this compound is unique due to its specific structure and the presence of both benzyl and cyano groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, N-Benzyl-2,2-dimethylaziridine lacks the cyano group, resulting in different reactivity and applications.

Properties

IUPAC Name

1-benzylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWARBUNVUNGRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600247
Record name 1-Benzylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94985-26-9
Record name 1-Benzylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.7 g of 13A and 1.2 g of sodium cyanide were stirred together in 1 ml of water and 20 ml of dimethylformamide at 60° C. for 16 hours. The solvent was removed under reduced pressure and the residue was purified by chromatography on silica gel using isopropanol in dichloromethane as eluent to give 1-benzyl-3-cyanoazetidine (13B).
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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